molecular formula C21H24BrN3O3S B1682835 Masupirdine CAS No. 701205-60-9

Masupirdine

Cat. No.: B1682835
CAS No.: 701205-60-9
M. Wt: 478.4 g/mol
InChI Key: GWCYPEHWIZXYFZ-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Masupirdine works by selectively blocking the 5-HT6 serotonin receptor . This receptor is a G protein-coupled receptor expressed mostly in the brain, where it mediates neurotransmission for functions including cognition and memory . Blocking this receptor increases cholinergic and glutamatergic signaling . Other 5-HT6 receptor antagonists have been reported to improve cognition .

Future Directions

The company stated in a Nov 2019 press release that it would continue developing Masupirdine based on subgroup analyses indicating potential benefit in some patients . In June 2022, Suven began a Phase 3 trial for the treatment of agitation in people with Alzheimer’s dementia . This was based on a subgroup analysis that claimed improvement in the agitation/aggression domain of the Neuropsychiatric Inventory scores in the Phase 2 study presented at CTAD 2021 .

Preparation Methods

The synthesis of SUVN-502 involves several key steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the target compound .

Industrial production methods for SUVN-502 are designed to ensure high yield and purity. These methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

SUVN-502 undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that are chosen based on the specific requirements of the reaction. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed .

Comparison with Similar Compounds

SUVN-502 is unique in its high selectivity and affinity for the 5-HT6 receptor, distinguishing it from other 5-HT6 antagonists. Similar compounds include:

    Idalopirdine: Another 5-HT6 receptor antagonist investigated for its potential in treating Alzheimer’s disease.

    SB-742457: A selective 5-HT6 receptor antagonist with similar therapeutic applications.

    Lu AE58054: A compound that targets the 5-HT6 receptor and has been studied for its effects on cognitive function.

Compared to these compounds, SUVN-502 has demonstrated superior pharmacokinetic properties and a favorable safety profile, making it a promising candidate for further development .

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCYPEHWIZXYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701205-60-9
Record name SUVN-502
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701205609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUVN-502
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MASUPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ281AO3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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